molecular formula C13H16BrN3O2S2 B2740914 1-(5-Bromothiophen-2-yl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine CAS No. 2130419-78-0

1-(5-Bromothiophen-2-yl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine

Cat. No.: B2740914
CAS No.: 2130419-78-0
M. Wt: 390.31
InChI Key: MZYQAIGRVAMPHF-UHFFFAOYSA-N
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Description

1-(5-Bromothiophen-2-yl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine is a complex organic compound known for its unique chemical structure and versatile applications in scientific research. This compound features a piperidine ring substituted with a sulfonyl group attached to a bromothiophene moiety and a methylpyrazole group. Its distinct structure allows it to participate in various chemical reactions, making it valuable in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromothiophen-2-yl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine typically involves multiple steps:

  • Formation of the Bromothiophene Intermediate:

      Starting Material: Thiophene

      Reaction: Bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

      Product: 5-Bromothiophene

  • Sulfonylation:

      Starting Material: 5-Bromothiophene

      Reaction: Sulfonylation using sulfonyl chloride in the presence of a base like pyridine.

      Product: 5-Bromothiophen-2-yl sulfonyl chloride

  • Formation of the Piperidine Intermediate:

      Starting Material: Piperidine

      Reaction: Alkylation with 2-methylpyrazole using a suitable alkylating agent.

      Product: 2-(2-Methylpyrazol-3-yl)piperidine

  • Final Coupling Reaction:

      Starting Materials: 5-Bromothiophen-2-yl sulfonyl chloride and 2-(2-Methylpyrazol-3-yl)piperidine

      Reaction: Coupling under basic conditions, typically using a base like triethylamine.

      Product: this compound

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromothiophen-2-yl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Thiophene derivatives without the bromine atom.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Bromothiophen-2-yl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive molecule, possibly interacting with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophen-2-yl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with protein active sites, while the bromothiophene and pyrazole moieties may enhance binding specificity and potency.

Comparison with Similar Compounds

  • 1-(5-Bromothiophen-2-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine
  • 1-(5-Chlorothiophen-2-yl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine
  • 1-(5-Methylthiophen-2-yl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine

Comparison: 1-(5-Bromothiophen-2-yl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its chlorinated or methylated analogs, the bromine atom provides different electronic and steric effects, potentially leading to distinct biological activities and chemical reactivity.

This compound’s versatility and unique structure make it a valuable tool in various fields of scientific research, offering opportunities for the development of new materials and therapeutic agents.

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3O2S2/c1-16-10(7-8-15-16)11-4-2-3-9-17(11)21(18,19)13-6-5-12(14)20-13/h5-8,11H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYQAIGRVAMPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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